(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile
Description
The compound (2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile features a conjugated α,β-unsaturated nitrile core substituted with a 3-chloro-4-methoxyphenyl group and a 2-chlorobenzoyl moiety. The chloro and methoxy substituents enhance lipophilicity and influence electronic properties, while the benzoyl group may participate in π-π stacking interactions .
Properties
IUPAC Name |
(E)-2-(2-chlorobenzoyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-16-7-6-11(9-15(16)19)8-12(10-20)17(21)13-4-2-3-5-14(13)18/h2-9H,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDWYSBEPOYLI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 387.8 g/mol. The compound features a conjugated system that is critical for its biological activity, particularly in interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can prevent substrate access and subsequent reactions.
- Receptor Modulation : It can modulate signaling pathways by interacting with cell surface receptors, leading to alterations in cellular responses, such as apoptosis or inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chalcones can induce oxidative stress in cancer cells, leading to cell death.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been linked to its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in neuroinflammation associated with conditions like Alzheimer's disease and Parkinson's disease.
- Case Studies : In animal models of neuroinflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting a protective effect against neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies indicate that this chalcone derivative possesses antimicrobial properties against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-chlorobenzoyl and 3-chloro groups reduce electron density at the α,β-unsaturated nitrile, increasing electrophilicity and reactivity toward nucleophiles (e.g., cysteine thiols in proteins) .
- Steric Effects: The benzoyl group in the target compound introduces steric hindrance, which may limit binding to certain targets compared to less bulky analogs (e.g., compound with an amino group) .
Solubility and Lipophilicity
- The target compound’s high Cl content and benzoyl group contribute to lipophilicity (predicted logP > 3), likely reducing aqueous solubility. In contrast, the compound’s amino group enhances polarity, improving solubility .
Q & A
Q. What are the standard synthetic routes for (2E)-3-(3-chloro-4-methoxyphenyl)-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Reacting 3-chloro-4-methoxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base (e.g., potassium carbonate) in ethanol or methanol .
- Step 2 : Introducing the nitrile group via nucleophilic substitution or Knoevenagel condensation under controlled pH (~7–9) and temperature (60–80°C) .
- Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), dropwise addition of reagents, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirms E/Z isomerism via coupling constants (J = 12–16 Hz for trans double bonds) .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O from benzoyl) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~375.0) .
Q. How can solubility challenges be addressed during experimental workflows?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for dissolution, followed by gradient recrystallization in ethanol/water mixtures .
- Surfactant Assistance : Additives like Tween-80 improve aqueous solubility for biological assays .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Mechanistic Studies : Use Gaussian or ORCA to model transition states in key reactions (e.g., benzoylation), identifying rate-limiting steps via activation energy barriers .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- X-ray Refinement : Employ SHELXL for high-resolution crystallography to resolve bond-length discrepancies (e.g., C=C vs. C≡N distances). Validate against NMR data by checking for dynamic effects (e.g., fluxionality in solution) .
- Dynamic NMR : Variable-temperature ¹H NMR can detect conformational changes that explain crystallographic vs. solution-state differences .
Q. How is stereochemical control achieved during synthesis to avoid undesired isomers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
